molecular formula C9H11ClO2 B8609672 2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol

2-(2-Chloro-5-(hydroxymethyl)phenyl)ethanol

Cat. No. B8609672
M. Wt: 186.63 g/mol
InChI Key: HXOUKEPSVLAIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08629271B2

Procedure details

A solution of borane-methyl sulfide complex (2M in THF, 12.0 mL) was added portionwise over 3 minutes to a suspension of 3-(carboxymethyl)-4-chlorobenzoic acid (example 75, step a) (2.06 g) in dry THF (30 mL) at room temperature. The resulting effervescing dense suspension was stirred at room temperature for 1 hour, then heated to reflux for 1 hour. The cooled mixture was quenched by the portionwise addition of methanol (10 mL) over 2 minutes. The solution was stirred at room temperature for 30 minutes and then concentrated onto silica and purified by flash chromatography on silica eluted with 5% methanol in dichloromethane to afford the subtitled compound as a white solid. Yield 0.983 g.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B.CSC.[C:5]([CH2:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[Cl:18])[C:12](O)=[O:13])(O)=[O:6]>C1COCC1>[Cl:18][C:17]1[CH:16]=[CH:15][C:11]([CH2:12][OH:13])=[CH:10][C:9]=1[CH2:8][CH2:5][OH:6] |f:0.1|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
B.CSC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)CC=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting effervescing dense suspension was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was quenched by the portionwise addition of methanol (10 mL) over 2 minutes
Duration
2 min
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica
WASH
Type
WASH
Details
eluted with 5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CO)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.